2-Bromo-alpha-(3-thienyl)benzylalcohol
Description
2-Bromo-alpha-(3-thienyl)benzylalcohol is a brominated benzyl alcohol derivative featuring a 3-thienyl substituent at the alpha position. Its molecular structure combines a benzyl alcohol core with a bromine atom at the 2-position of the aromatic ring and a thiophene (thienyl) group at the alpha carbon. This arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science.
Properties
Molecular Formula |
C11H9BrOS |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
(2-bromophenyl)-thiophen-3-ylmethanol |
InChI |
InChI=1S/C11H9BrOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7,11,13H |
InChI Key |
IBJXRWDBKNSCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CSC=C2)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Di(3-thienyl)methanol
- Structure: Lacks the benzyl alcohol core and bromine atom; instead, it has two 3-thienyl groups attached to a methanol unit.
- Properties : The absence of bromine reduces molecular weight (MW: ~210 g/mol vs. ~297 g/mol for the target compound) and alters solubility. The dual thienyl groups enhance π-stacking in crystalline phases, as seen in cocrystal studies .
3-Bromo-4-(trifluoromethoxy)benzyl alcohol
- Structure : Substitutes the thienyl group with a trifluoromethoxy (-OCF₃) group at the 4-position.
- Properties : The electron-withdrawing -OCF₃ group increases acidity (lower pKa) compared to the electron-rich thienyl group. This compound exhibits higher thermal stability due to strong C-F bonds .
3-Bromo-alpha-methylbenzyl alcohol
Electronic and Photophysical Behavior
- Thienyl vs. Phenyl Derivatives : The thienyl group in 2-bromo-alpha-(3-thienyl)benzylalcohol enhances electron delocalization compared to phenyl analogues, as observed in diarylethene-based photoswitches . Bromine’s heavy atom effect may quench fluorescence but improve intersystem crossing in photochemical reactions.
- Comparison with 3-Bromo-4-methoxybenzyl alcohol : The methoxy group in the latter compound provides electron-donating effects, contrasting with the thienyl group’s mixed electronic character. This difference impacts solubility (e.g., in polar solvents) and crystal packing .
Data Tables: Key Properties of Selected Compounds
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